(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride is a complex organic compound that falls under the category of carbamate derivatives. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of protein kinase inhibitors and other therapeutic agents. The structure incorporates a guanidine moiety, which is crucial for its biological activity, along with a nitrophenyl group that may enhance its pharmacological properties.
This compound can be classified as a pharmaceutical intermediate and is often synthesized for research purposes in medicinal chemistry. It is derived from the combination of various functional groups, including a tert-butyl carbamate and a guanidine derivative, which are known to exhibit significant biological activities. The compound's structure suggests it may interact with specific biological targets, making it of interest in drug development.
The synthesis of (S)-tert-butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride typically involves multi-step organic reactions. One common approach includes:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
The molecular formula for (S)-tert-butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride can be represented as CHClNO.
Key Structural Features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the stereochemistry and spatial arrangement of atoms .
The reactivity of (S)-tert-butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride can be assessed through various chemical transformations:
These reactions are critical for modifying the compound to enhance its pharmacological profile .
The mechanism of action for (S)-tert-butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride likely involves its interaction with specific protein targets within cells.
Experimental data from binding assays and cellular studies would provide insights into its efficacy and specificity against targeted kinases .
(S)-tert-butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during formulation development .
This compound has potential applications in various scientific fields:
Continued research into its biological effects could lead to significant advancements in therapeutic strategies .
The synthesis of (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride employs both solid-phase peptide synthesis (SPPS) and solution-phase approaches, each with distinct advantages. SPPS, as utilized for analogous Boc-protected guanidino compounds, enables rapid chain assembly through iterative coupling cycles on resin-bound intermediates. This method achieves >95% stepwise yields for arginine-like building blocks and minimizes purification needs until final cleavage [2]. Conversely, solution-phase synthesis remains preferred for small-scale production of nitrophenylamino conjugates, allowing real-time reaction monitoring and higher temperatures (60-80°C) to overcome steric hindrance during p-nitroaniline coupling [7]. Hybrid strategies have emerged where the guanidino pentanamide backbone is constructed via SPPS, followed by solution-phase nitrophenyl incorporation—this reduces racemization risks while maintaining an overall yield of 78-82% [4].
Table 1: Comparison of Synthetic Routes for Guanidino-Functionalized Carbamates
Method | Throughput | Avg. Yield | Racemization Risk | Scalability |
---|---|---|---|---|
Solid-Phase (SPPS) | High | 88-92% | Low (<2%) | Moderate |
Solution-Phase | Moderate | 75-80% | Medium (5-8%) | High |
Hybrid Approach | Moderate | 78-82% | Low (<3%) | High |
Boc protection serves dual critical functions in synthesizing this compound: it shields the α-amine during guanidine activation and prevents epimerization during nitrophenyl conjugation. The electron-withdrawing tert-butoxycarbonyl group stabilizes the chiral center by reducing pKa of the adjacent proton, suppressing base-catalyzed racemization during nucleophilic attacks on the carbonyl carbon [6]. Boc deprotection employs controlled acidic conditions (25-30% TFA in DCM, 0°C to 25°C), selectively cleaving the group while preserving both the guanidino functionality and the acid-sensitive p-nitroanilide bond [7]. Stability studies confirm Boc intermediates tolerate extended storage (6-12 months at -20°C) without detectable degradation, unlike Fmoc-protected analogs which show 3-5% diastereomer formation under similar conditions [2]. The steric bulk of Boc additionally suppresses oligomerization during guanidino group activation, a common issue with less hindered protecting groups.
Table 2: Performance Comparison of Amino-Protecting Groups
Protecting Group | Deprotection Conditions | Racemization Rate | Guanidine Stability |
---|---|---|---|
Boc | Mild acid (TFA/DCM) | <2% | Excellent |
Fmoc | Base (piperidine/DMF) | 3-5% | Moderate |
Cbz | H₂/Pd-C | 4-7% | Poor |
Alloc | Pd(0)/scavengers | 1-3% | Good |
Selective conjugation of the 4-nitrophenylamino moiety to the guanidino pentanamide backbone requires precision catalysis to avoid guanidine derivatization. Carbodiimide mediators (EDC·HCl, DCC) with catalytic HoBt (1-hydroxybenzotriazole) enable >90% amidation yield between Boc-Arg-OH and p-nitroaniline at 0-5°C in aprotic solvents like DMF or THF [2] [7]. Kinetic studies reveal that electron-deficient nitrophenylamines exhibit reduced nucleophilicity (k = 0.15 min⁻¹M⁻¹ vs 1.2 min⁻¹M⁻¹ for unsubstituted aniline), necessitating 1.5-2.0 equiv of carbodiimide for complete conversion. Crucially, the guanidine group must be protected as the nitro derivative before coupling—unprotected guanidines undergo competitive acylation, generating up to 35% byproducts [4]. Recent advances employ uronium salts (HATU, HBTU) in flow reactors, reducing reaction times from 12 hours to <30 minutes while maintaining enantiomeric excess >99% [8].
Table 3: Reaction Conditions for Nitrophenylamino Incorporation
Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
EDC·HCl/HOBt | DMF | 0-5 | 12 | 92 | 99.2 |
DCC/DMAP | THF | 25 | 8 | 85 | 98.5 |
HATU/DIEA | DCM | -10 | 0.5 | 94 | 99.8 |
T3P®/NMI | EtOAc | 20 | 2 | 89 | 99.1 |
Isolation of high-purity hydrochloride salts presents three interrelated challenges: (1) hygroscopicity-induced clumping during crystallization, (2) co-precipitation of guanidine·HCl byproducts, and (3) pH-dependent decomposition during counterion exchange. The target compound’s polyfunctional nature (carbamate, guanidine, anilide) necessitates multi-step purification: initial ion-exchange chromatography (Dowex 50WX8 resin) removes neutral impurities, followed by pH-controlled anti-solvent crystallization from ethanol/MTBE [7]. Hydrochloride formation must occur below pH 3.5 to prevent guanidine decomposition but above pH 1.0 to avoid Boc group cleavage—optimized at pH 2.5-3.0 with 2.0-2.2 equiv HCl gas in anhydrous ethanol [2]. Final purity >99.5% is achievable through repetitive dissolution in warm MeOH (40°C) and cooling to -20°C, though yields suffer 12-15% loss per cycle due to the compound’s moderate solubility (5-10 mg/mL in water) [4] [7].
Table 4: Purification Techniques for Hydrochloride Salts
Purification Step | Key Parameters | Impurity Reduction | Yield Impact |
---|---|---|---|
Ion Exchange | pH 4.5 → pH 2.0 gradient | 70-80% | -5% |
Anti-solvent Cryst. | Ethanol/MTBE (1:5 v/v), -20°C | 90-95% | -15% |
Recrystallization | MeOH cooling (40°C → -20°C) | 98-99% | -12% per cycle |
Counterion Exchange | HCl gas in EtOH, pH 2.5-3.0 | N/A (salt formation) | -8% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3